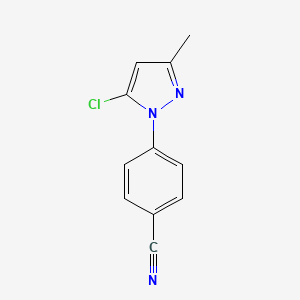

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile

Descripción

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a chlorine atom at position 5 and a methyl group at position 3, linked to a benzonitrile moiety via the pyrazole’s nitrogen at position 1. This structure combines aromaticity, polarity (from the nitrile group), and halogenated hydrophobicity, making it a versatile scaffold in medicinal chemistry and materials science.

Propiedades

IUPAC Name |

4-(5-chloro-3-methylpyrazol-1-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN3/c1-8-6-11(12)15(14-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJYQPGOHHDPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)Cl)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reactants and Catalysts

- Boronic Ester: 1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (protected pyrazole boronic ester)

- Aryl Halide: 4-bromo-2-chlorobenzonitrile or related chlorobenzonitrile derivatives

- Catalyst: Palladium acetate (Pd(OAc)2) combined with triphenylphosphine (PPh3)

- Base: Sodium carbonate or other suitable bases

- Solvent: Mixture of acetonitrile and water or tetrahydrofuran (THF) with water

Reaction Conditions

- Elevated temperature (typically reflux or 60-90°C)

- Reaction time varies but generally several hours until completion

- Catalyst loading optimized to reduce palladium usage (down to less than 5 mol-%)

Process Outline

| Step | Description |

|---|---|

| a) | React pyrazole boronic ester with 4-bromo-2-chlorobenzonitrile in the presence of Pd catalyst and base in acetonitrile-water solvent |

| b) | Isolate intermediate 2-chloro-4-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-5-yl)benzonitrile by precipitation upon water addition |

| c) | Deprotect the pyrazole protecting group by treatment with catalytic HCl in methanol |

| d) | Neutralize the reaction mixture with base to precipitate the free pyrazolyl benzonitrile |

| e) | Isolate the final product by filtration or crystallization |

Deprotection and Final Isolation

The protected intermediate (with tetrahydropyranyl group) is deprotected under mild acidic conditions using catalytic amounts of hydrochloric acid in methanol. This step removes the protecting group on the pyrazole nitrogen to yield the free pyrazolyl derivative.

Following deprotection, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to precipitate the target compound, which is then isolated by filtration.

Advantages of the Improved Process (Based on EP 3 280 710 B1)

| Aspect | Description |

|---|---|

| Catalyst Efficiency | Reduced palladium catalyst loading (from ~5 mol-% to lower amounts), lowering cost and metal residues |

| Work-up Simplification | Avoidance of multiple distillations to dryness; no use of ethanolic HCl which is impractical at scale |

| Yield | Overall yield improved to approximately 84.5% for the three-step sequence |

| Scalability | Process suitable for large-scale manufacture due to simplified work-up and reduced catalyst use |

| Purity | Lower palladium residues in final product, enhancing pharmaceutical suitability |

Summary Table of Key Preparation Steps

| Step No. | Reaction/Process | Reagents/Conditions | Outcome/Product |

|---|---|---|---|

| 1 | Suzuki coupling | Pyrazole boronic ester + 4-bromo-2-chlorobenzonitrile, Pd(OAc)2, PPh3, base, acetonitrile-water, elevated temp | Protected pyrazolyl benzonitrile intermediate |

| 2 | Isolation of intermediate | Addition of water to reaction mixture | Precipitated protected intermediate |

| 3 | Deprotection | Catalytic HCl in methanol | Free pyrazolyl benzonitrile |

| 4 | Neutralization and precipitation | Base addition (e.g., NaOH), water | Final product precipitated and isolated |

Research Findings and Notes

- The use of a tetrahydropyranyl protecting group on the pyrazole nitrogen stabilizes the boronic ester during the Suzuki reaction and prevents side reactions.

- The choice of solvent system (acetonitrile-water) and catalyst system (Pd(OAc)2 with triphenylphosphine) is critical for high yield and purity.

- The improved method avoids the use of costly and difficult distillation steps, making it more practical for industrial scale.

- The final compound this compound can be obtained by analogous methods, adapting the pyrazole substitution pattern accordingly.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.

Coupling Reactions: The benzonitrile moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine would yield an amino derivative of the compound.

Aplicaciones Científicas De Investigación

4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

Agrochemistry: The compound is explored for its potential as a pesticide or herbicide.

Materials Science: It is investigated for its properties in the development of new materials, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved vary but often include key proteins in biological pathways .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and distinguishing features:

Structural and Electronic Effects

- Substituent Positionality: Positional isomers like 40a (4-NH₂, 3-CH₃) and 41a (5-CH₃, 4-NH₂) demonstrate that minor positional changes significantly alter bioactivity. For instance, 40a shows GLUT1 inhibition, whereas 41a’s activity remains unreported, suggesting steric or electronic dependencies.

- Halogen vs.

- Aromatic Extensions : Compounds like 21gd and the fluorophenyl-pyridyl derivative exhibit extended π-systems, improving stacking interactions in crystal lattices or target binding pockets.

Actividad Biológica

Introduction

4-(5-Chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, synthesis, and applications, with a focus on its biological activity against various targets.

Chemical Structure and Properties

The compound features a pyrazole moiety linked to a benzonitrile group, which is significant for its biological interactions. The presence of chlorine and methyl substituents enhances its lipophilicity and may influence its interaction with biological targets.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 220.66 g/mol |

| Melting Point | Not extensively documented |

Biological Activity

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic activity. For example, derivatives containing pyrazole structures have been shown to inhibit the PfATP4 protein associated with malaria parasites. This inhibition is crucial as it affects the Na-ATPase activity, leading to reduced parasitemia in models such as Plasmodium berghei .

Antitumor Activity

Compounds with similar structural motifs have been investigated for their antitumor properties. In particular, pyrazole derivatives have demonstrated selective inhibition of c-Met protein kinase, which is implicated in various cancers. The specific activity of this compound against cancer cell lines remains to be fully elucidated but suggests potential therapeutic avenues .

Neurological Implications

The compound's structural attributes may also allow it to interact with neurotransmitter systems. Pyrazole derivatives have been explored for their ability to modulate metabotropic glutamate receptors (mGluRs), which are critical in the treatment of CNS disorders such as anxiety and schizophrenia .

Insecticidal Activity

Recent studies have highlighted the insecticidal properties of pyrazole derivatives, indicating that compounds like this compound could serve as effective agents against agricultural pests by inhibiting GABA and nicotinic acetylcholine receptors .

Case Studies and Research Findings

- Antiparasitic Efficacy : A study demonstrated that a structurally related compound showed an EC value of 0.064 µM against P. falciparum, suggesting that modifications in the pyrazole ring can significantly enhance activity .

- Cancer Cell Line Testing : In vitro assays on various cancer cell lines revealed that pyrazole-based compounds could inhibit cell proliferation effectively, although specific data on this compound is limited .

- Neuropharmacological Studies : Preliminary evaluations indicated potential anxiolytic effects in rodent models when using pyrazole derivatives, highlighting the need for further exploration into their mechanisms of action within the CNS .

Table 2: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 4-(5-chloro-3-methyl-1H-pyrazol-1-yl)benzonitrile?

A widely used method involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry"). For example, 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile reacts with alkynes in the presence of CuSO₄ and sodium ascorbate to form triazole-pyrazole hybrids . Key steps include:

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ = 7.78–7.75 ppm for aromatic protons, 2.42 ppm for CH₃ in CDCl₃) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M]+ found at 224.0803 vs. calculated 224.0805) .

- X-ray Diffraction : Single-crystal analysis (e.g., orthorhombic Pca2₁ space group, Z = 4) resolves bond lengths and angles .

- IR Spectroscopy : Peaks at 2228 cm⁻¹ (C≡N stretch) and 2121 cm⁻¹ (N₃ stretch) confirm functional groups .

Q. Example Table 1: Key NMR Data

| Proton/Carbon | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H (aromatic) | 7.78–7.75 | C6H4 |

| ¹H (CH₃) | 2.42 | Pyrazole-CH₃ |

| ¹³C (C≡N) | 118.2 | Nitrile carbon |

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

Discrepancies in unit cell parameters or hydrogen bonding patterns may arise from:

- Twinned crystals : Use SHELXL for refinement with TWIN/BASF commands .

- Disorder modeling : Apply PART/SUMP constraints to split occupancy.

- Validation tools : Check R-factors (e.g., R₁ < 0.05) and data-to-parameter ratios (>10:1) .

- Cross-verification : Compare with DFT-optimized geometries or related structures (e.g., 4-(4-fluorophenyl) analogs) .

Q. What strategies analyze hydrogen bonding in its crystal structure?

Q. Example Table 2: Crystal Data

| Parameter | Value |

|---|---|

| Space group | Orthorhombic Pca2₁ |

| a, b, c (Å) | 10.5189, 8.1339, 20.0009 |

| V (ų) | 1711.27 |

| Z | 4 |

| R-factor | 0.038 |

Q. How are derivatives designed for biological activity assessment?

- Scaffold Modification : Introduce substituents (e.g., 4-fluorophenyl, pyridinyl) to enhance binding to targets like xanthine oxidase .

- Structure-Activity Relationships (SAR) : Compare IC₅₀ values of analogs (e.g., triazole vs. oxadiazole hybrids) .

- Docking Studies : Use AutoDock Vina to predict interactions with enzyme active sites (e.g., hydrophobic pockets) .

- In Vitro Assays : Evaluate inhibition via UV-Vis (e.g., uric acid formation at 290 nm) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.